![molecular formula C19H21F3N2OS B2947965 N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 954022-76-5](/img/structure/B2947965.png)
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, commonly known as TFPB, is a small molecule that has been of great interest to scientists due to its potential applications in scientific research.
Mechanism of Action
TFPB binds to the dopamine D3 receptor and blocks its activity, thereby preventing the activation of downstream signaling pathways. This leads to a decrease in dopamine release and a reduction in the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
TFPB has been shown to have a number of biochemical and physiological effects, including a reduction in drug-seeking behavior, a decrease in the rewarding effects of drugs of abuse, and an improvement in cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFPB is its selectivity for the dopamine D3 receptor, which allows for the specific study of this receptor in various scientific research applications. However, one of the limitations of TFPB is its potential off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on TFPB, including the development of more selective and potent dopamine D3 receptor antagonists, the study of the role of the dopamine D3 receptor in other psychiatric disorders, and the investigation of the potential therapeutic applications of TFPB in the treatment of drug addiction and other disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of TFPB and to identify any potential side effects or limitations of its use in scientific research.
Synthesis Methods
TFPB can be synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the preparation of 2-bromo-4'-trifluoromethylacetophenone, which is then reacted with thiophen-2-ylmethanamine to form the intermediate product. The intermediate product is then reacted with piperidine-4-carboxaldehyde to form TFPB.
Scientific Research Applications
TFPB has been used in various scientific research applications, including as a tool to study the function of the dopamine D3 receptor. TFPB has been shown to be a selective and potent antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. TFPB has also been used to study the role of the dopamine D3 receptor in drug addiction and other psychiatric disorders.
properties
IUPAC Name |
N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2OS/c20-19(21,22)17-6-2-1-5-16(17)18(25)23-12-14-7-9-24(10-8-14)13-15-4-3-11-26-15/h1-6,11,14H,7-10,12-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXSBNHBSGBXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.